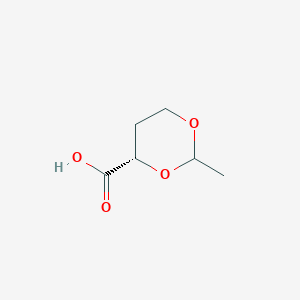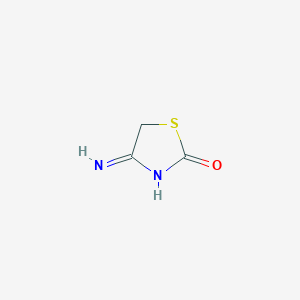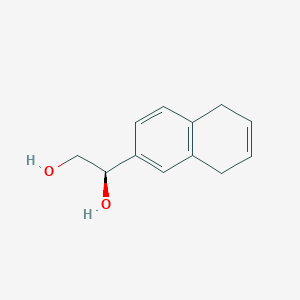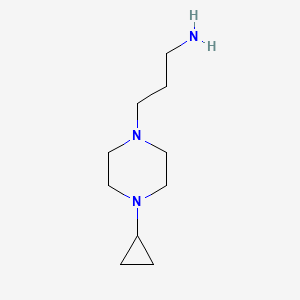
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclopropyl group attached to the piperazine ring, which is further connected to a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine typically involves the reaction of cyclopropylamine with piperazine derivatives under controlled conditions. One common method includes the use of cyclopropylamine and 1-chloropropan-3-amine as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Propylpiperazin-1-YL)propan-1-amine
- 3-(4-Cyclohexylpiperazin-1-YL)propan-1-amine
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity compared to other similar compounds .
Propiedades
Número CAS |
373608-43-6 |
|---|---|
Fórmula molecular |
C10H21N3 |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-(4-cyclopropylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H21N3/c11-4-1-5-12-6-8-13(9-7-12)10-2-3-10/h10H,1-9,11H2 |
Clave InChI |
CBQBKJNRELCIHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCN(CC2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyanamide, [14C]](/img/structure/B13821953.png)
![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)
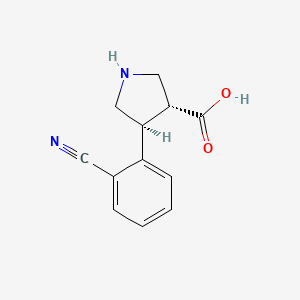
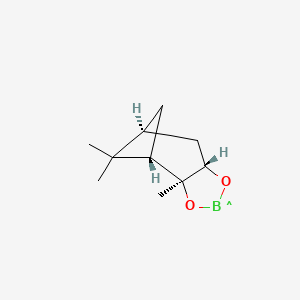
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)

![(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
